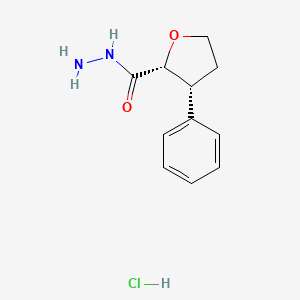
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, also known as methyl alcohol, is the simplest alcohol and is a light, volatile, colorless, flammable, poisonous liquid with a distinctive odor . It is used as an antifreeze, solvent, fuel, and as a denaturant for ethyl alcohol .
Synthesis Analysis
Methanol is produced synthetically by a multi-step process: natural gas and steam are reformed in a furnace to produce hydrogen and carbon monoxide; then, hydrogen and carbon monoxide gases react under pressure in the presence of a catalyst .Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis
Methanol can be produced via CO2 hydrogenation . The process involves the reaction of carbon dioxide and hydrogen in the presence of a catalyst .Physical And Chemical Properties Analysis
Methanol is a polar liquid and is used as an antifreeze, solvent, fuel, and as a denaturant for ethyl alcohol . It has a boiling point of 64.7 °C and a melting point of -97.6 °C .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions :
- Mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands are used in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
- RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol is an efficient method for selective N-methylation of amines (Sarki et al., 2021).
- Photolysis of tetraarylmethanes and 3-(triarylmethyl)pyridines in benzene-methanol can result in α,α-elimination of two aryl groups to form biaryls or 3-arylpyridine (Shi, Okamoto, & Takamuku, 1990).
Biochemistry and Microbiology :
- PQQ-dependent methanol dehydrogenases in Gram-negative bacteria have pyrroloquinoline quinone as their catalytic center, crucial for methanol use by methylotrophic bacteria and methane conversion by methanotrophs (Keltjens, Pol, Reimann, & Camp, 2014).
- Alcohol oxidase was immobilized in polypyrrole and a random copolymer for the biosensing of alcohols like methanol, ethanol, and n-propanol (Yildiz & Toppare, 2006).
Material Science and Engineering :
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones can be used for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- The conversion of alcohols on AlPO4 catalysts, including methanol and ethanol, involves dehydration to ether and/or olefin as major reaction processes (Campelo et al., 1995).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGFTHHPAOYJI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)






![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

